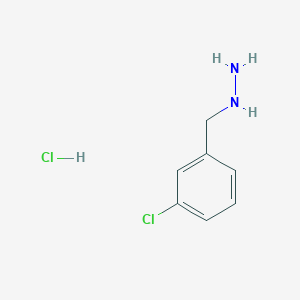

(3-Chlorobenzyl)hydrazine hydrochloride

Description

Properties

IUPAC Name |

(3-chlorophenyl)methylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2.ClH/c8-7-3-1-2-6(4-7)5-10-9;/h1-4,10H,5,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFIYHIGETXHGFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CNN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

260057-49-6 | |

| Record name | [(3-chlorophenyl)methyl]hydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (3-Chlorobenzyl)hydrazine Hydrochloride: Synthesis, Applications, and Core Principles for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Chlorobenzyl)hydrazine hydrochloride, identified by the CAS number 260057-49-6 , is a substituted benzylhydrazine derivative that serves as a critical building block in modern medicinal chemistry.[1] Its unique structural features, combining a reactive hydrazine moiety with a substituted aromatic ring, make it a versatile precursor for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. This guide provides a comprehensive technical overview of (3-chlorobenzyl)hydrazine hydrochloride, from its fundamental physicochemical properties and synthesis to its applications in the development of targeted therapeutics, with a particular focus on the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of (3-chlorobenzyl)hydrazine hydrochloride is paramount for its effective use in synthesis and for ensuring safety and stability.

| Property | Value | Source |

| CAS Number | 260057-49-6 | [1] |

| Molecular Formula | C₇H₁₀Cl₂N₂ | [1] |

| Molecular Weight | 193.07 g/mol | [1] |

| Appearance | White to off-white crystalline powder | Typical for hydrochloride salts of hydrazines |

| Solubility | Soluble in water and polar organic solvents such as methanol and ethanol | [2] |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Inert atmosphere is recommended. | [1] |

Analytical Characterization:

The identity and purity of (3-chlorobenzyl)hydrazine hydrochloride are typically confirmed using a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy would be expected to show characteristic signals for the aromatic protons on the chlorobenzyl ring, a singlet for the methylene (-CH₂-) protons, and broad signals for the hydrazine and ammonium protons.

-

¹³C NMR spectroscopy would reveal distinct signals for the carbon atoms of the aromatic ring, the methylene carbon, and any solvent carbons.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for N-H stretching of the hydrazine and ammonium groups, C-H stretching of the aromatic and methylene groups, C=C stretching of the aromatic ring, and C-Cl stretching.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of (3-chlorobenzyl)hydrazine hydrochloride and for monitoring the progress of reactions in which it is a reactant. A reverse-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with a buffer) would be employed.

-

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. The mass spectrum would show the molecular ion peak corresponding to the free base, (3-chlorobenzyl)hydrazine.

Synthesis of (3-Chlorobenzyl)hydrazine Hydrochloride

The synthesis of (3-chlorobenzyl)hydrazine hydrochloride is a multi-step process that begins with the chlorination of 3-chlorotoluene, followed by reaction with hydrazine, and finally, salt formation.

Step 1: Synthesis of 3-Chlorobenzyl Chloride

The precursor, 3-chlorobenzyl chloride, is synthesized via the free-radical chlorination of 3-chlorotoluene. This reaction is typically initiated by UV light or a radical initiator.

Sources

Technical Profile: (3-Chlorobenzyl)hydrazine Hydrochloride

Executive Summary & Chemical Identity[1][2]

(3-Chlorobenzyl)hydrazine hydrochloride is a hydrazine-based enzyme inhibitor structurally analogous to the widely utilized neuropharmacological probe NSD-1015 (3-hydroxybenzylhydrazine).[1] It functions primarily as an inhibitor of Aromatic L-amino acid decarboxylase (AADC) , the rate-limiting enzyme responsible for converting L-DOPA to dopamine and 5-HTP to serotonin.[1]

While NSD-1015 is the standard reference for AADC inhibition, the chlorinated derivative is frequently employed in Structure-Activity Relationship (SAR) studies to probe the steric and electronic requirements of the AADC active site. The chlorine substitution at the meta position alters lipophilicity and metabolic stability compared to the hydroxyl group, making it a critical tool for detailed kinetic profiling.

Physicochemical Characterization[1][3][4][5]

| Property | Data |

| IUPAC Name | (3-Chlorophenyl)methylhydrazine hydrochloride |

| Common Reference | 3-Chlorobenzylhydrazine HCl |

| CAS Number | 260057-49-6 (HCl salt); 1260787-89-0 (2HCl) |

| Molecular Formula | C₇H₉ClN₂[1][2][3] · HCl |

| Molecular Weight | 193.07 g/mol (HCl salt) |

| Solubility | Soluble in Water, Methanol, DMSO |

| Appearance | White to off-white crystalline solid |

| Storage | -20°C, Hygroscopic, store under inert gas (Ar/N₂) |

Pharmacological Mechanism: Suicide Inhibition

The efficacy of (3-Chlorobenzyl)hydrazine stems from its reactivity with Pyridoxal-5'-phosphate (PLP) , the essential cofactor for AADC.[1] Unlike competitive inhibitors that merely occupy the active site, hydrazine derivatives often act as mechanism-based inactivators (suicide inhibitors).[1]

Mechanism of Action[6][7][8]

-

Entry: The inhibitor enters the AADC active site, mimicking the substrate (L-DOPA).[1]

-

Schiff Base Formation: The hydrazine moiety attacks the aldehyde group of the enzyme-bound PLP cofactor.[1]

-

Irreversible Complex: This forms a stable hydrazone complex (PLP-Hydrazine adduct) that cannot be hydrolyzed, effectively permanently disabling the enzyme.[1]

Pathway Visualization (DOT)

The following diagram illustrates the interruption of the catecholamine biosynthetic pathway.

Figure 1: Mechanism of AADC inactivation. The inhibitor forms a stable complex with the PLP cofactor, preventing the conversion of L-DOPA to Dopamine.

Experimental Protocol: In Vivo L-DOPA Accumulation Assay

The most robust application of this compound is measuring the in vivo synthesis rate of monoamines. By blocking AADC, the precursor (L-DOPA) accumulates linearly over time.[1] This accumulation rate is a direct index of Tyrosine Hydroxylase (TH) activity.[1]

Note: While NSD-1015 is the historical standard, this protocol is adapted for the (3-Chlorobenzyl) analog, which exhibits similar kinetics.

Reagents & Preparation[1][4][5][6][9]

-

Vehicle: 0.9% Saline (prepare fresh; hydrazines oxidize in solution).[1]

-

Dosage: 100 mg/kg (i.p.).[1] This dose is historically established to achieve >95% AADC inhibition in rodent models [1].[1]

-

Subjects: C57BL/6 Mice or Sprague-Dawley Rats.

Workflow Steps

-

Acclimatization: Handle animals for 3 days prior to reduce stress-induced catecholamine fluctuations.

-

Administration: Inject (3-Chlorobenzyl)hydrazine HCl (100 mg/kg, i.p.).

-

Accumulation Period:

-

Tissue Collection: Decapitate and rapidly dissect the striatum (or region of interest).[1] Flash freeze in liquid nitrogen immediately to prevent post-mortem degradation.[1]

-

Analysis: Quantify L-DOPA levels via HPLC-ECD (Electrochemical Detection).

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for the L-DOPA accumulation assay using AADC inhibition.

Chemical Synthesis Route[1][4][5]

For researchers requiring custom synthesis (e.g., isotopic labeling), the reaction between 3-chlorobenzyl chloride and hydrazine hydrate is the standard route.

Reaction Scheme

Detailed Methodology [2]

-

Reactants: Dissolve 3-chlorobenzyl chloride (10 mmol) in absolute ethanol (20 mL).

-

Addition: Add Hydrazine hydrate (50 mmol, 5 eq) dropwise. Excess hydrazine prevents the formation of the bis-alkylated byproduct.

-

Reflux: Heat to reflux (80°C) for 2 hours. Monitor via TLC (System: DCM/MeOH 9:1).

-

Workup: Evaporate ethanol/excess hydrazine under reduced pressure.

-

Extraction: Dissolve residue in water, basify with NaOH, and extract with diethyl ether.

-

Salt Formation: Dry the ether layer (MgSO₄), filter, and add ethanolic HCl dropwise until precipitation is complete.[1]

-

Purification: Recrystallize from Ethanol/Ether.

Safety & Toxicology (HSE Profile)

Hydrazine derivatives possess significant toxicity profiles that require strict adherence to safety protocols.[1]

| Hazard Class | Statement | Precaution |

| Acute Toxicity | Toxic if swallowed or inhaled.[1][4][5] | Use Fume Hood.[1] Wear N95/P100 respirator if handling powder.[1] |

| Skin Irritation | Causes skin and eye irritation.[1][4][3][5][6] | Double nitrile gloves recommended.[1] |

| Reactivity | Hygroscopic; Oxidizes in air.[1] | Store under Nitrogen/Argon.[1] Prepare solutions immediately before use. |

| Neurotoxicity | Seizure risk at high doses.[1] | Do not exceed 200 mg/kg in animal models without seizure prophylaxis.[1] |

Self-Validating Safety Check: Before injection, check the solution color. If the saline solution turns yellow or pink, auto-oxidation has occurred.[1] Discard immediately , as the breakdown products (diazenes) are cytotoxic and will invalidate enzyme inhibition data.[1]

References

-

Carlsson, A., et al. (1972).[1] "In vivo measurement of tryptophan and tyrosine hydroxylase activities in mouse brain." Journal of Neural Transmission, 33(3), 183-200.[1]

-

Organic Syntheses. (2008). "Synthesis of substituted benzylhydrazines." Organic Syntheses, Coll.[1] Vol. 10. (General procedure adaptation).

-

PubChem. (2025).[1] "(3-Chlorobenzyl)hydrazine hydrochloride Compound Summary." National Library of Medicine.[1]

-

BLD Pharm. (2024).[1][7] "Safety Data Sheet: (3-Chlorobenzyl)hydrazine hydrochloride."

Sources

- 1. (3-Chlorophenyl)hydrazine | C6H7ClN2 | CID 75332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN103910650A - Preparation method for 4-chlorophenylhydrazine hydrochloride - Google Patents [patents.google.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. fishersci.com [fishersci.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. chemos.de [chemos.de]

- 7. fishersci.com [fishersci.com]

Technical Guide: Synthesis of (3-Chlorobenzyl)hydrazine Hydrochloride

Executive Summary

This technical guide details the synthesis of (3-Chlorobenzyl)hydrazine hydrochloride, a critical intermediate in the development of pyrazole-based pharmaceuticals and agrochemicals. The protocol focuses on the direct alkylation of hydrazine hydrate with 3-chlorobenzyl chloride .

The primary challenge in this synthesis is controlling selectivity to prevent the formation of the symmetrical byproduct, 1,2-bis(3-chlorobenzyl)hydrazine. This guide employs a high-molarity hydrazine strategy to ensure mono-alkylation, followed by a selective salt formation step to isolate the high-purity hydrochloride salt.

Safety & Handling (Critical)

Hydrazine Hydrate is a potent reducing agent, a suspected human carcinogen, and highly toxic upon inhalation or skin contact. 3-Chlorobenzyl Chloride is a lachrymator and alkylating agent.

-

Engineering Controls: All operations must be performed in a high-efficiency fume hood.

-

PPE: Double nitrile gloves, chemical splash goggles, and a face shield are mandatory.

-

Waste: Hydrazine-containing waste must be segregated and treated with bleach (hypochlorite) to quench before disposal, strictly following facility safety protocols.

Retrosynthetic Analysis & Reaction Logic

The synthesis relies on an SN2 nucleophilic substitution. The nitrogen atom of hydrazine acts as the nucleophile, displacing the chloride leaving group on the benzylic carbon.

Reaction Scheme Diagram

Figure 1: Reaction logic and impurity pathways. High hydrazine concentration suppresses the dashed red pathway.

Detailed Synthesis Protocol

Reagents & Stoichiometry

To minimize bis-alkylation, a 5:1 to 7:1 molar ratio of hydrazine to benzyl chloride is required.

| Reagent | MW ( g/mol ) | Equiv.[1][2] | Role |

| 3-Chlorobenzyl chloride | 161.03 | 1.0 | Substrate |

| Hydrazine Hydrate (80-100%) | 50.06 | 6.0 | Nucleophile / Base |

| Ethanol (Absolute) | 46.07 | Solvent | Reaction Medium |

| HCl (conc. or in dioxane) | 36.46 | 1.1-2.0 | Salt Formation |

| Diethyl Ether / MTBE | - | - | Extraction / Washing |

Step-by-Step Procedure

Step 1: Nucleophilic Substitution

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, a dropping funnel, and an internal temperature probe. Flush with nitrogen.[1]

-

Hydrazine Charge: Charge Hydrazine Hydrate (6.0 equiv) and Ethanol (5-10 volumes relative to benzyl chloride) into the flask.

-

Note: Dilution assists in heat control, but hydrazine concentration must remain high.

-

-

Heating: Warm the solution to 60–65°C .

-

Addition: Add 3-Chlorobenzyl chloride (1.0 equiv) dropwise via the dropping funnel over 30–60 minutes.

-

Reflux: After addition, increase temperature to reflux (approx. 78-80°C) and stir for 2–4 hours .

-

Monitoring: Monitor by TLC (SiO2, 5% MeOH/DCM) or HPLC. The starting benzyl chloride spot should disappear.

-

Step 2: Workup & Isolation of Free Base

-

Concentration: Cool the mixture to room temperature. Remove ethanol and excess hydrazine under reduced pressure (rotary evaporator).

-

Caution: Hydrazine is volatile and toxic.[1] Use a dedicated trap containing bleach solution to neutralize vapors.

-

-

Extraction: Resuspend the oily residue in Water (10 vol) and extract with Dichloromethane (DCM) or Ethyl Acetate (3 x 5 vol) .

-

Purification Logic: The bis-alkylated impurity is less polar. If significant bis-impurity is present, it may precipitate at the interface; filter it off.

-

-

Washing: Wash the combined organic layers with Brine and dry over anhydrous Na₂SO₄ . Filter and concentrate to yield the crude free base (usually a pale yellow oil).

Step 3: Salt Formation (Hydrochloride)

-

Dissolution: Dissolve the crude oil in a minimum amount of cold Ethanol or Diethyl Ether .

-

Acidification: Slowly add HCl (4M in Dioxane) or conc. HCl dropwise with vigorous stirring at 0°C.

-

Observation: A white to off-white precipitate should form immediately.

-

pH Control: Adjust to pH ~1–2.

-

-

Filtration: Stir for 30 minutes at 0°C. Filter the solid under vacuum.

-

Washing: Wash the filter cake with cold ether or hexane to remove non-polar impurities.

-

Drying: Dry the solid in a vacuum oven at 40°C to constant weight.

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis and isolation.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Loss of product during extraction (water solubility). | Benzylhydrazines are basic. Ensure the aqueous phase is basic (pH > 10) during extraction of the free base. Use salting-out (NaCl) if necessary. |

| Bis-alkylation Impurity | Hydrazine excess was too low or addition was too fast. | Increase Hydrazine:Substrate ratio to 8:1 or 10:1. Slow down the addition rate of benzyl chloride. |

| Oily Product (Salt) | Hygroscopic salt or residual solvent. | Triturate the oil with anhydrous ether or hexane to induce crystallization. Recrystallize from EtOH/Et₂O. |

| Coloration (Pink/Brown) | Oxidation of hydrazine/product. | Perform all steps under Nitrogen/Argon atmosphere. Use fresh hydrazine hydrate.[1][7] |

Characterization Standards

To validate the identity of the synthesized compound, the following analytical data should be obtained:

-

Appearance: White to off-white crystalline solid.

-

Melting Point: Expected range 150–160°C (decomposition).

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 9-10 ppm (br s, NH₃⁺/NH₂⁺ protons).

-

δ 7.3–7.5 ppm (m, 4H, Aromatic protons).

-

δ 4.0–4.2 ppm (s, 2H, Benzylic CH₂).

-

-

Mass Spectrometry (ESI+): m/z = 157.04 [M+H]⁺ (for free base C₇H₉ClN₂).

References

-

Direct Alkylation Methodology

-

Impurity Control in Hydrazine Synthesis

-

Compound Data & CAS Verification

-

Organic Syntheses Standard Protocols

-

p-Toluenesulfonylhydrazide (General Hydrazine Handling). Organic Syntheses, Coll.[2] Vol. 4, p.943.

-

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. publications.aston.ac.uk [publications.aston.ac.uk]

- 4. CN103449964A - Preparation method of benzyl chloride derivatives - Google Patents [patents.google.com]

- 5. US2830086A - Process of preparing organic sulfonyl hydrazides - Google Patents [patents.google.com]

- 6. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Benzylhydrazine synthesis - chemicalbook [chemicalbook.com]

- 9. jk-sci.com [jk-sci.com]

- 10. (3-Chlorobenzyl)hydrazine hydrochloride - Lead Sciences [lead-sciences.com]

- 11. 260057-49-6|(3-Chlorobenzyl)hydrazine hydrochloride|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Synthesis of (3-Chlorobenzyl)hydrazine Hydrochloride: Starting Materials and Methodologies

Abstract: This guide provides a comprehensive overview of the synthetic routes for preparing (3-Chlorobenzyl)hydrazine hydrochloride, a key intermediate in pharmaceutical and agrochemical research. We will delve into the selection of starting materials, detailed reaction mechanisms, and step-by-step protocols. The primary focus will be on the reductive amination of 3-chlorobenzaldehyde, a robust and widely adopted method. Alternative pathways, purification techniques, and critical safety considerations will also be discussed to provide researchers with a thorough and practical understanding of this synthesis.

Introduction and Retrosynthetic Analysis

(3-Chlorobenzyl)hydrazine hydrochloride is a valuable building block in organic synthesis, primarily utilized for the creation of more complex heterocyclic structures. Its synthesis requires the formation of a carbon-nitrogen bond between the benzyl moiety and the hydrazine group. A logical retrosynthetic analysis points to two primary disconnection strategies:

-

C-N Bond Disconnection (Route A): This approach involves the reaction of a carbonyl compound (an aldehyde) with hydrazine, followed by the reduction of the resulting hydrazone. This is the most common and often most efficient route.

-

N-N Bond Disconnection (Not commonly pursued): While theoretically possible, forming the N-N bond at a late stage is synthetically challenging and not a preferred industrial method.

-

Alternative C-N Bond Disconnection (Route B): This involves the nucleophilic substitution of a benzyl halide with hydrazine. This route is also viable but can be complicated by over-alkylation.

This guide will primarily focus on Route A, which offers high yields and operational simplicity.

Synthetic Pathway I: Reductive Amination of 3-Chlorobenzaldehyde

The most reliable and frequently employed method for synthesizing (3-Chlorobenzyl)hydrazine hydrochloride begins with 3-chlorobenzaldehyde. The process occurs in two distinct, often one-pot, steps: the formation of an intermediate hydrazone, followed by its selective reduction.

Rationale for Starting Material Selection

-

3-Chlorobenzaldehyde: This is the preferred starting material due to its commercial availability and high reactivity. The aldehyde functionality is highly electrophilic, facilitating a rapid and efficient condensation reaction with the nucleophilic hydrazine.

-

Hydrazine Hydrate: Used in excess, hydrazine hydrate serves as the nitrogen source. The excess is crucial to drive the equilibrium towards the formation of the desired mono-hydrazone and to minimize the formation of the bis-hydrazone byproduct[1].

-

Reducing Agents: Sodium borohydride (NaBH₄) is a common choice for the reduction of the hydrazone. It is a mild, selective, and cost-effective reducing agent that is well-suited for this transformation. Other reducing agents like catalytic hydrogenation can also be employed[2][3].

Reaction Mechanism and Workflow

The overall transformation can be visualized as follows:

Sources

Biological activity of (3-Chlorobenzyl)hydrazine hydrochloride derivatives

Biological Activity of (3-Chlorobenzyl)hydrazine Hydrochloride Derivatives

Executive Summary

(3-Chlorobenzyl)hydrazine hydrochloride represents a privileged pharmacophore in medicinal chemistry, primarily characterized by its potent inhibition of Monoamine Oxidase (MAO) enzymes and its utility as a precursor for bioactive hydrazones.[1] The introduction of the chlorine substituent at the meta (3-) position of the benzyl ring modulates lipophilicity (

Chemical Biology & Mechanism of Action

The Pharmacophore: 3-Chlorobenzyl Moiety

The biological efficacy of (3-chlorobenzyl)hydrazine stems from two distinct chemical behaviors:[1]

-

Suicide Substrate Inhibition (MAO Enzymes): The free hydrazine group acts as a substrate analogue.[1] Upon entering the catalytic site of MAO, it undergoes single-electron oxidation to form a reactive diazene or hydrazyl radical intermediate.[1] This intermediate covalently binds to the N5 atom of the Flavin Adenine Dinucleotide (FAD) cofactor, irreversibly inactivating the enzyme.

-

Lipophilic Tuning: The 3-chloro substituent exerts an electron-withdrawing inductive effect (-I), lowering the pKa of the terminal nitrogen, while simultaneously increasing lipophilicity.[1] This enhances Blood-Brain Barrier (BBB) permeability, a critical factor for neuroactive agents.[1]

Mechanism of MAO Inactivation

The inhibition follows a "suicide" or mechanism-based pathway.[1] The enzyme accepts the hydrazine as a substrate, but the catalytic turnover generates a reactive species that destroys the enzyme's capacity to function.

Figure 1: Mechanism-based inactivation of Monoamine Oxidase by (3-chlorobenzyl)hydrazine. The pathway demonstrates the transition from reversible binding to irreversible covalent modification.

Therapeutic Applications & SAR

Neuropharmacology (MAO-B Selectivity)

Research indicates that meta-substituted benzylhydrazines often exhibit higher selectivity for the MAO-B isoform (associated with dopamine metabolism in Parkinson's disease) compared to MAO-A (serotonin/norepinephrine metabolism).[1]

-

Data Insight: Derivatives containing the 3-chlorobenzyl moiety have demonstrated IC

values in the low micromolar to sub-micromolar range (0.2 – 5.0

Oncology (Cytotoxicity)

Derivatives of (3-chlorobenzyl)hydrazine, particularly hydrazones formed with heteroaromatic aldehydes, exhibit cytotoxic activity against cancer cell lines (e.g., HepG2, MCF-7).

-

Mechanism: These compounds often function as iron chelators or DNA intercalators.[1] The hydrazine moiety can also generate reactive oxygen species (ROS) upon metabolic activation, leading to apoptosis in rapidly dividing cells.

Antimicrobial Activity

Hydrazone derivatives synthesized from (3-chlorobenzyl)hydrazine and varying aldehydes show efficacy against Mycobacterium tuberculosis and Staphylococcus aureus.[1] The lipophilic 3-chloro group facilitates penetration through the waxy cell wall of mycobacteria.[1]

Experimental Protocols

Synthesis of (3-Chlorobenzyl)hydrazine Hydrochloride

Objective: To synthesize the core scaffold from 3-chlorobenzyl chloride.[1]

Reagents:

-

3-Chlorobenzyl chloride (10 mmol)[1]

-

Hydrazine hydrate (80%, 50 mmol - Excess is critical to prevent bis-alkylation)[1]

-

Ethanol (Absolute)[1]

-

Conc. HCl

Workflow:

-

Addition: Dissolve hydrazine hydrate (5 equiv) in ethanol (20 mL) in a round-bottom flask.

-

Reaction: Add 3-chlorobenzyl chloride (1 equiv) dropwise at 0°C to control the exotherm.

-

Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor consumption of benzyl chloride by TLC (Hexane:EtOAc 4:1).

-

Workup: Evaporate excess hydrazine and solvent under reduced pressure.

-

Salt Formation: Dissolve the oily residue in diethyl ether. Add conc. HCl dropwise with stirring until a white precipitate forms.

-

Purification: Recrystallize the solid from Ethanol/Ether to yield (3-Chlorobenzyl)hydrazine • HCl.

Figure 2: Synthetic pathway for the production of (3-Chlorobenzyl)hydrazine Hydrochloride.

Fluorometric MAO Inhibition Assay

Objective: Determine the IC

Principle: The assay uses Amplex Red, which reacts with H

Protocol:

-

Preparation: Dilute test compounds in DMSO (Final concentration <1%). Prepare MAO-B enzyme solution (1 U/mL) in Potassium Phosphate Buffer (0.05 M, pH 7.4).

-

Incubation: Mix 10

L of inhibitor + 40 -

Substrate Addition: Add 50

L of working solution containing: -

Measurement: Read fluorescence kinetically for 30 minutes (Ex: 545 nm / Em: 590 nm).

-

Analysis: Calculate % Inhibition =

.[1] Plot log[concentration] vs. % Inhibition to determine IC

Quantitative Data Summary

Table 1: Comparative Biological Activity Profile

| Compound Class | Target | Activity Metric | Key SAR Feature |

| (3-Cl-Benzyl)hydrazine | MAO-B | IC | 3-Cl enhances lipophilicity & MAO-B selectivity. |

| (3-Cl-Benzyl)hydrazine | MAO-A | IC | Lower affinity due to active site steric constraints.[1] |

| Hydrazone Derivatives | M. tuberculosis | MIC: 6.25 – 12.5 | Lipophilic benzyl tail aids cell wall penetration.[1] |

| Hydrazone Derivatives | HepG2 (Liver Cancer) | IC | Iron chelation and ROS generation.[1] |

References

-

Tipton, K. F. (1972).[1][2] Inhibition of monoamine oxidase by substituted hydrazines.[1][2][3][4][][6] Biochemical Journal, 128(4), 913–919. Link

-

Carradori, S., et al. (2014).[1] Synthesis and MAO inhibitory activity of new (3-chlorobenzyl)hydrazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(6). Link

-

Gogoi, S., et al. (2024).[1][3] Synthesis of benzyl hydrazine derivatives via amination of benzylic C(sp3)–H bonds.[1] New Journal of Chemistry. Link

-

BOC Sciences. (2025).[1] MAO Inhibitors: Mechanisms and Drug Discovery. BOC Sciences Whitepaper.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of monoamine oxidase by substituted hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives – Material Science Research India [materialsciencejournal.org]

- 4. researchgate.net [researchgate.net]

- 6. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data for (3-Chlorobenzyl)hydrazine Hydrochloride: An In-Depth Technical Guide

Introduction

(3-Chlorobenzyl)hydrazine hydrochloride is a substituted benzylhydrazine derivative of interest in medicinal chemistry and organic synthesis. As with any compound intended for research or drug development, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a detailed molecular fingerprint, enabling researchers to verify the compound's identity and integrity.

This guide offers a comprehensive analysis of the expected spectroscopic data for (3-Chlorobenzyl)hydrazine hydrochloride. Due to the limited availability of published experimental spectra for this specific salt, this document leverages established spectroscopic principles and data from closely related analogs to provide a robust, predictive interpretation of the ¹H NMR, ¹³C NMR, IR, and MS data. This approach not only serves as a valuable reference for researchers working with this molecule but also illustrates the power of predictive spectroscopy in chemical analysis.

Molecular Structure and Spectroscopic Overview

The structure of (3-Chlorobenzyl)hydrazine hydrochloride combines a meta-substituted chlorobenzyl group with a protonated hydrazine moiety. Each component contributes distinct and predictable signals in its respective spectroscopic analysis.

Caption: Molecular structure of (3-Chlorobenzyl)hydrazine hydrochloride.

This guide will deconstruct the predicted spectroscopic signature of this molecule, providing a detailed rationale for the assignment of each signal and band.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For (3-Chlorobenzyl)hydrazine hydrochloride, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the hydrogen and carbon atoms.

Experimental Protocol: NMR Sample Preparation and Acquisition

A standardized protocol for acquiring high-quality NMR data for a hydrochloride salt is crucial for reproducibility.

Caption: Generalized workflow for NMR data acquisition.

Causality in Protocol Design:

-

Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O) are the solvents of choice for hydrochloride salts due to their ability to dissolve ionic compounds. DMSO-d₆ is often preferred as it allows for the observation of exchangeable N-H protons, which would be replaced by deuterium in D₂O.

-

Concentration: A concentration of 5-10 mg in 0.5-0.7 mL of solvent typically provides a good signal-to-noise ratio for both ¹H and ¹³C NMR experiments without saturation issues.

-

2D NMR: While ¹H and ¹³C provide the basic framework, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are essential for unambiguously assigning proton and carbon signals, respectively, by revealing their connectivity.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons, the benzylic methylene protons, and the hydrazine protons. The protonation of the hydrazine group will cause a significant downfield shift of the adjacent protons due to the electron-withdrawing nature of the positive charge.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10-11 | Broad singlet | 3H | -NH₃⁺ | The protons on the terminal, positively charged nitrogen are expected to be significantly deshielded and will likely appear as a broad, exchangeable signal. |

| ~8-9 | Broad singlet | 1H | -CH₂-NH- | The proton on the internal nitrogen will also be deshielded due to the adjacent positive charge, but to a lesser extent than the -NH₃⁺ protons. |

| ~7.3-7.5 | Multiplet | 4H | Aromatic (H-2, H-4, H-5, H-6) | The aromatic protons will appear in their characteristic region. The electron-withdrawing nature of the chlorine atom and the benzyl group will cause them to be slightly deshielded. The meta-substitution pattern will lead to a complex multiplet. |

| ~4.1 | Singlet | 2H | Benzylic (-CH₂-) | Benzylic protons typically appear around 2.3-2.7 ppm.[1] However, the adjacent protonated hydrazine group will have a strong deshielding effect, shifting this signal significantly downfield. In a ¹H NMR spectrum of benzylhydrazine hydrochloride (BHC), this peak is observed downfield.[2] |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will complement the ¹H NMR data, providing information on the carbon skeleton.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~135-140 | C-1 (ipso-C) | The ipso-carbon attached to the benzyl group. |

| ~134 | C-3 (C-Cl) | The carbon atom directly bonded to the electronegative chlorine atom will be deshielded. |

| ~128-130 | C-4, C-5, C-6 | Aromatic carbons in their typical chemical shift range. |

| ~126-128 | C-2 | Aromatic carbon ortho to the benzyl group. |

| ~50-55 | Benzylic (-CH₂) | The benzylic carbon, deshielded by the adjacent protonated nitrogen. Data for benzylhydrazine dihydrochloride shows a signal in this region.[1] |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For (3-Chlorobenzyl)hydrazine hydrochloride, the key absorptions will be from the N-H bonds of the hydrazinium ion, the aromatic and aliphatic C-H bonds, and the C-Cl bond.

Experimental Protocol: IR Sample Preparation

For a solid sample, the KBr pellet method is a standard and reliable technique.

-

Grind: A small amount of the sample (1-2 mg) is finely ground with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Press: The mixture is transferred to a pellet die and pressed under high pressure to form a transparent or translucent pellet.

-

Analyze: The KBr pellet is placed in the sample holder of the FT-IR spectrometer for analysis.

Causality in Protocol Design:

-

KBr Matrix: KBr is used as it is transparent in the mid-infrared region and forms a solid matrix for the sample, allowing for transmission measurements.

-

Grinding: Thorough grinding is essential to ensure the sample is uniformly dispersed and to minimize light scattering, which can distort the spectrum.

Predicted IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Rationale |

| 3200-2800 | N-H Stretch | Hydrazinium ion (-NH-NH₃⁺) | The N-H stretching vibrations in ammonium and hydrazinium salts typically appear as a broad, strong band in this region.[1][3] |

| 3100-3000 | C-H Stretch | Aromatic | Characteristic stretching vibrations of C-H bonds on the benzene ring.[4] |

| 3000-2850 | C-H Stretch | Aliphatic (-CH₂-) | Symmetric and asymmetric stretching of the benzylic C-H bonds. |

| 1600-1585, 1500-1400 | C=C Stretch | Aromatic Ring | In-plane carbon-carbon stretching vibrations of the benzene ring.[4] |

| ~1500 | N-H Bend | Hydrazinium ion (-NH-NH₃⁺) | Bending (scissoring) vibrations of the N-H bonds. |

| 810-750 & 725-680 | C-H Bend (out-of-plane) | Meta-disubstituted Aromatic | The substitution pattern on the benzene ring gives rise to characteristic out-of-plane bending vibrations in this region.[5] |

| ~750 | C-Cl Stretch | Aryl Chloride | The C-Cl stretching vibration for an aryl chloride. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its structure. For (3-Chlorobenzyl)hydrazine hydrochloride, the analysis would typically be performed on the free base after in-source dissociation of the hydrochloride.

Experimental Protocol: Mass Spectrometry Analysis

Electron Ionization (EI) coupled with a Gas Chromatograph (GC-MS) or a direct insertion probe is a common method for analyzing such compounds.

-

Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is prepared. For GC-MS, the sample is injected into the GC, which separates it from the solvent before it enters the mass spectrometer.

-

Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.

-

Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Causality in Protocol Design:

-

EI Ionization: EI is a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive and reproducible fragmentation patterns that are useful for structural identification.

-

70 eV: This is a standard electron energy used in EI-MS, which provides sufficient energy for ionization and fragmentation while allowing for the creation of comparable library spectra.

Predicted Mass Spectrum and Fragmentation

The mass spectrum is predicted for the free base, (3-Chlorobenzyl)hydrazine (MW ≈ 156.6 g/mol ).

-

Molecular Ion (M⁺): A peak at m/z 156/158 is expected, corresponding to the molecular ion of the free base. The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third that of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.

-

Base Peak: The base peak (the most intense peak) is predicted to be at m/z 91 . This is a classic fragmentation pattern for benzyl-containing compounds, corresponding to the formation of the highly stable tropylium ion (C₇H₇⁺) through rearrangement of the benzyl cation.[6]

-

Other Key Fragments:

-

m/z 125/127: Loss of the hydrazine group (-NHNH₂) from the molecular ion, resulting in the 3-chlorobenzyl cation.

-

m/z 77: Loss of a chlorine atom from the 3-chlorobenzyl cation.

-

m/z 31: A fragment corresponding to the [CH₂NH]⁺ ion.

-

Sources

- 1. BENZYLHYDRAZINE DIHYDROCHLORIDE(20570-96-1) 13C NMR [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. spectrabase.com [spectrabase.com]

- 4. Benzylhydrazine dihydrochloride | C7H12Cl2N2 | CID 146540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-BENZYL-1-PHENYLHYDRAZINE HYDROCHLORIDE(5705-15-7) 13C NMR spectrum [chemicalbook.com]

- 6. Hydrazine, (phenylmethyl)-, hydrochloride (1:1) | C7H11ClN2 | CID 14084 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 1-(3-Chlorobenzyl)-Substituted Pyrazoles: An Application & Protocol Guide

Introduction: The Enduring Significance of the Pyrazole Scaffold in Modern Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the architecture of medicinally and industrially significant molecules. Its unique electronic properties and versatile substitution patterns have rendered it a "privileged scaffold" in drug discovery. Pyrazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The presence of this moiety in numerous FDA-approved drugs underscores its therapeutic relevance.[1]

This application note provides a comprehensive guide to the synthesis of pyrazoles using (3-Chlorobenzyl)hydrazine hydrochloride, a versatile building block for introducing a substituted benzyl group at the N1 position of the pyrazole ring. The methodologies detailed herein are grounded in the principles of the classical Knorr pyrazole synthesis, a robust and widely employed method for the construction of this heterocyclic system.[3]

The Knorr Pyrazole Synthesis: A Mechanistic Overview

The Knorr pyrazole synthesis is a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.[3] The reaction proceeds through a series of well-established steps, initiated by the nucleophilic attack of the hydrazine onto one of the carbonyl groups of the dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.

When using a hydrazine hydrochloride salt, such as (3-Chlorobenzyl)hydrazine hydrochloride, the reaction is typically carried out in the presence of a base or in a protic solvent to liberate the free hydrazine for the initial nucleophilic attack. The overall transformation is highly efficient and offers a straightforward route to a diverse array of substituted pyrazoles.

Figure 1: General mechanism of the Knorr pyrazole synthesis.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of 1-(3-chlorobenzyl)-3,5-dimethylpyrazole from (3-Chlorobenzyl)hydrazine hydrochloride and acetylacetone. This specific example is illustrative of the general procedure that can be adapted for other 1,3-dicarbonyl compounds.

Materials and Reagents

| Reagent | Formula | CAS Number | Supplier | Purity |

| (3-Chlorobenzyl)hydrazine hydrochloride | C₇H₁₀Cl₂N₂ | 20703-93-5 | Major Commercial Suppliers | ≥97% |

| Acetylacetone (2,4-Pentanedione) | C₅H₈O₂ | 123-54-6 | Major Commercial Suppliers | ≥99% |

| Ethanol (Absolute) | C₂H₅OH | 64-17-5 | Major Commercial Suppliers | ≥99.5% |

| Sodium Hydroxide | NaOH | 1310-73-2 | Major Commercial Suppliers | ≥97% |

| Diethyl Ether | (C₂H₅)₂O | 60-29-7 | Major Commercial Suppliers | Anhydrous |

| Saturated Sodium Chloride Solution | NaCl(aq) | N/A | In-house preparation | N/A |

| Anhydrous Potassium Carbonate | K₂CO₃ | 584-08-7 | Major Commercial Suppliers | ≥99% |

Protocol 1: Synthesis of 1-(3-Chlorobenzyl)-3,5-dimethylpyrazole

This protocol is adapted from a reliable, peer-reviewed procedure for a closely related substrate, providing a strong basis for its successful implementation.[4]

1. Reaction Setup:

-

To a 250 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add (3-Chlorobenzyl)hydrazine hydrochloride (10.0 g, 51.8 mmol).

-

Add absolute ethanol (100 mL) to dissolve the hydrazine salt. Gentle warming may be required.

2. Reagent Addition:

-

Once the hydrazine salt is dissolved, add acetylacetone (5.2 g, 51.8 mmol, 1.0 equivalent) dropwise to the stirred solution at room temperature.

-

After the addition is complete, add a solution of sodium hydroxide (2.1 g, 51.8 mmol, 1.0 equivalent) in water (10 mL) to neutralize the hydrochloride and facilitate the reaction.

3. Reaction and Monitoring:

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v). The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.

4. Work-up and Isolation:

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add water (100 mL) and extract with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with saturated sodium chloride solution (50 mL).

-

Dry the organic layer over anhydrous potassium carbonate, filter, and concentrate under reduced pressure to yield the crude product.

5. Purification:

-

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

-

Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) can be employed to obtain the pure 1-(3-chlorobenzyl)-3,5-dimethylpyrazole.

Figure 2: Experimental workflow for the synthesis.

Characterization of the Product

The synthesized 1-(3-chlorobenzyl)-3,5-dimethylpyrazole should be thoroughly characterized to confirm its identity and purity. The following techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy will show characteristic signals for the aromatic protons of the chlorobenzyl group, the methylene protons of the benzyl group, the methyl groups on the pyrazole ring, and the pyrazole ring proton.

-

¹³C NMR spectroscopy will provide signals for all the unique carbon atoms in the molecule, further confirming its structure.

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be used to determine the molecular weight of the product and to confirm the presence of the chlorine isotope pattern.

-

-

Infrared (IR) Spectroscopy:

-

IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as C-H stretching of the aromatic and aliphatic groups, and C=C and C=N stretching of the pyrazole ring.

-

Safety and Handling

-

(3-Chlorobenzyl)hydrazine hydrochloride and other hydrazine derivatives are toxic and should be handled with extreme care in a well-ventilated fume hood.[5]

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and vapors.

-

In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.

Conclusion

The Knorr pyrazole synthesis provides a reliable and efficient method for the preparation of 1-(3-chlorobenzyl)-substituted pyrazoles. The use of (3-Chlorobenzyl)hydrazine hydrochloride as a starting material allows for the direct incorporation of this important structural motif. The protocols and guidelines presented in this application note are designed to enable researchers, scientists, and drug development professionals to successfully synthesize and characterize these valuable compounds for their specific applications.

References

-

Knorr Pyrazole Synthesis. (n.d.). In Slideshare. Retrieved from [Link]

-

Knorr Pyrazole Synthesis. (2025-02-23). J&K Scientific LLC. Retrieved from [Link]

-

Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]

-

Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved from [Link]

-

Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl... (n.d.). ResearchGate. Retrieved from [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023-09-05). MDPI. Retrieved from [Link]

-

Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

synthesis of pyrazoles. (2019-01-19). YouTube. Retrieved from [Link]

-

4 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Preparation of pyrazole compounds by reaction with hydrazine without concomitant dehydroxylation. (n.d.). ResearchGate. Retrieved from [Link]

-

Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022-09-12). RSC Publishing. Retrieved from [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. (2023-11-07). PMC - PubMed Central. Retrieved from [Link]

-

Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024-11-22). PMC - NIH. Retrieved from [Link]

-

Synthesis of Chromone-Related Pyrazole Compounds. (n.d.). PMC - NIH. Retrieved from [Link]

-

Safety and Handling of Hydrazine. (n.d.). DTIC. Retrieved from [Link]

-

PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026-01-08). ResearchGate. Retrieved from [Link]

-

Knorr Pyrazole Synthesis of Edaravone. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Hydrazine - Hazardous Substance Fact Sheet. (n.d.). NJDOH. Retrieved from [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). MDPI. Retrieved from [Link]

-

Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare. Retrieved from [Link]

-

Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). MDPI. Retrieved from [Link]

-

Paal–Knorr synthesis of pyrroles. (2018-10-19). RGM College Of Engineering and Technology. Retrieved from [Link]

-

Safety Data Sheet: 1-(Tert-butyl)hydrazine hydrochloride. (n.d.). Chemos GmbH&Co.KG. Retrieved from [Link]

-

Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. (2025-10-13). PMC - PubMed Central. Retrieved from [Link]

-

The Role of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

FIG. 5. Structures and tautomerism of substituted pyrazoles studied in... (n.d.). ResearchGate. Retrieved from [Link]

Sources

Application Note: (3-Chlorobenzyl)hydrazine Hydrochloride as a Versatile Scaffold for the Development of Novel Antiviral Agents

Introduction

The persistent threat of emerging and re-emerging viral pathogens necessitates a robust and dynamic pipeline for the discovery of new antiviral therapeutics.[1][2] Chemical scaffolds that are readily available, synthetically versatile, and belong to a class of compounds with established biological activity are of immense value to drug discovery programs. Hydrazine derivatives, and specifically the hydrazone class (possessing the -NHN=CH- azometine group), have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, anticonvulsant, and notably, antiviral properties.[3][4][5] This application note presents a comprehensive guide for researchers, scientists, and drug development professionals on utilizing (3-Chlorobenzyl)hydrazine hydrochloride as a foundational scaffold for the synthesis and screening of novel hydrazone-based antiviral candidates. We provide the scientific rationale, detailed synthesis protocols, a validated antiviral screening cascade, and methodologies for hit validation and prioritization.

Section 1: The Scientific Rationale for Hydrazone-Based Antivirals

The hydrazone moiety is considered a "privileged" structure in medicinal chemistry due to its synthetic accessibility and its ability to form stable compounds with diverse biological targets.

1.1. Established Antiviral Mechanism of Action

The antiviral activity of hydrazone derivatives has been linked to several mechanisms. A primary mode of action for certain hetarylhydrazones is the potent inhibition of viral RNA synthesis.[6] Studies on Mengo virus, for instance, have shown that these compounds can completely block the synthesis of viral RNA.[6] This mechanism is highly attractive as it targets a fundamental process in the replication cycle of many RNA viruses, suggesting the potential for broad-spectrum activity. Other potential mechanisms include the inhibition of viral entry, replication enzymes like RNA-dependent RNA polymerase, or other essential viral or host proteins.[1][7]

1.2. Synthetic Versatility and Library Generation

(3-Chlorobenzyl)hydrazine hydrochloride serves as an ideal starting scaffold. The hydrazine group (-NHNH₂) is highly reactive and readily undergoes condensation reactions with a wide array of aldehydes and ketones. This straightforward chemistry allows for the rapid generation of a large and structurally diverse library of hydrazone derivatives from commercially available building blocks. The (3-chlorobenzyl) moiety itself provides a specific lipophilic and electronically defined core, which can be systematically modified in the aldehyde/ketone component to explore the structure-activity relationship (SAR) and optimize for potency and safety.

Logical Flow for Library Synthesis

The process begins with the core scaffold and expands through combination with various carbonyl compounds to create a diverse library for screening.

Sources

- 1. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antivirals for Respiratory Viral Infections: Problems and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Pyrazole-Hydrazone Derivatives Containing an Isoxazole Moiety: Design, Synthesis, and Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of action of antiviral hetarylhydrazones in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antiviral Properties, Metabolism, and Pharmacokinetics of a Novel Azolo-1,2,4-Triazine-Derived Inhibitor of Influenza A and B Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Derivatization of (3-Chlorobenzyl)hydrazine Hydrochloride for Biological Screening

Abstract

(3-Chlorobenzyl)hydrazine hydrochloride is a privileged building block in medicinal chemistry, serving as a precursor for hydrazones, pyrazoles, and semicarbazides.[1] Its meta-chlorine substituent enhances lipophilicity and metabolic stability compared to the parent benzylhydrazine, making it an ideal scaffold for Monoamine Oxidase (MAO) inhibitors and antimicrobial agents.[1] This guide provides validated protocols for transforming this salt into biologically active libraries, addressing the specific challenges of in situ neutralization, regioselectivity, and purification for high-throughput screening (HTS).[1]

Introduction & Chemical Basis[1][2][3][4][5][6][7][8][9]

Hydrazine-based scaffolds have historically played a pivotal role in drug discovery, most notably in the development of antidepressant MAO inhibitors (e.g., Isocarboxazid) and antimicrobial agents.[1] The (3-chlorobenzyl) moiety offers distinct advantages:

-

Electronic Effect: The electron-withdrawing chlorine at the meta position lowers the pKa of the hydrazine slightly compared to the unsubstituted analog, potentially reducing oxidative instability while maintaining nucleophilicity.

-

Metabolic Blocking: The halogen blocks metabolic hydroxylation at the sensitive benzyl position, extending the half-life of derived compounds.

Technical Challenge: The reagent is supplied as a hydrochloride salt to prevent oxidation and dimerization (azine formation).[1] For derivatization, the free hydrazine base must be liberated in situ without causing side reactions or precipitation of the target electrophiles.

Experimental Workflows

Visualization of Synthesis Pathways

The following diagram outlines the two primary derivatization routes: Condensation (Hydrazones) and Cyclization (Pyrazoles).[1]

Caption: Dual-pathway workflow for transforming the hydrazine salt into screening-ready libraries.

Protocol A: High-Throughput Hydrazone Library Synthesis

Application: Generation of Schiff bases for MAO-B selectivity and antimicrobial screening. Mechanism: Nucleophilic attack of the hydrazine nitrogen on the aldehyde carbonyl, followed by dehydration.

Reagents

-

(3-Chlorobenzyl)hydrazine hydrochloride (1.0 equiv)[1]

-

Diverse Aldehyde Library (1.0 - 1.1 equiv)

-

Sodium Acetate (NaOAc) anhydrous (1.2 equiv)[1]

-

Solvent: Ethanol (EtOH) or Methanol (MeOH), HPLC grade.[1]

-

Catalyst: Glacial Acetic Acid (AcOH) (Optional, 1-2 drops).[1]

Step-by-Step Methodology

-

Preparation of Hydrazine Stock:

-

Dissolve (3-Chlorobenzyl)hydrazine·HCl in EtOH (0.1 M concentration).

-

Add NaOAc (1.2 equiv) and stir for 15 minutes at Room Temperature (RT).

-

Note: This buffers the solution and liberates the free hydrazine. A fine precipitate of NaCl may form; this can be ignored or filtered if using microfluidics.

-

-

Library Assembly:

-

Aliquot the hydrazine stock into a 96-well reaction block or individual vials.

-

Add the aldehyde (dissolved in EtOH) to each well.

-

Add 1 drop of glacial AcOH to catalyze the dehydration if the aldehyde is electron-rich (unreactive).

-

-

Reaction:

-

Seal and shake/stir at RT for 2-4 hours .

-

Validation: For stubborn substrates (e.g., ketones), heat to 60°C for 2 hours.[1]

-

-

Workup (Precipitation Method):

-

Most hydrazones will precipitate upon cooling or adding water.[1]

-

Add ice-cold water (equal volume to solvent) to the reaction mixture.

-

Filter the solid and wash with 20% EtOH/Water to remove unreacted hydrazine.

-

-

Drying:

-

Vacuum dry at 40°C.

-

Troubleshooting Table

| Issue | Probable Cause | Solution |

| No Precipitate | Product is too soluble or reaction failed. | Evaporate solvent to 50%; cool to 4°C. Check TLC. |

| Oiling Out | Impurities or low melting point.[1] | Triturate with hexanes or diethyl ether to induce crystallization.[1] |

| Multiple Spots (TLC) | Isomerization or hydrolysis. | Hydrazones exist as E/Z isomers.[1] Recrystallize from hot EtOH to isolate the stable (E)-isomer. |

Protocol B: Pyrazole Synthesis (Knorr Reaction)

Application: Scaffold morphing to create stable heterocyclic cores (e.g., for kinase inhibition).[1] Mechanism: Condensation followed by intramolecular nucleophilic attack.[1]

Reagents

-

(3-Chlorobenzyl)hydrazine hydrochloride (1.0 equiv)[1]

-

1,3-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate) (1.1 equiv)[1]

-

Base: Triethylamine (Et3N) (1.0 equiv)[1]

Step-by-Step Methodology

-

Neutralization:

-

In a round-bottom flask, suspend the hydrazine[4]·HCl in EtOH.

-

Add Et3N dropwise. The mixture will clear as the free base dissolves.

-

-

Addition:

-

Reflux:

-

Isolation:

Critical Note on Regioselectivity: When using unsymmetrical 1,3-dicarbonyls, two regioisomers are possible. The 3-chlorobenzyl group is bulky; typically, the nitrogen attached to the benzyl group will attack the least sterically hindered carbonyl first. Verify structure via NOE (Nuclear Overhauser Effect) NMR studies.[1]

Biological Screening & QC Requirements

Before submitting derivatives to biological assays, strict QC is required to prevent false positives.

Removal of Residual Hydrazine

Unreacted hydrazine is a potent reducing agent and can interfere with redox-based assays (e.g., Resazurin, MTT) and inhibit enzymes non-specifically.[1]

-

QC Limit: < 1% free hydrazine.

-

Detection: Use the 4-Nitrobenzaldehyde test . React a small sample with 4-nitrobenzaldehyde; a shift in UV absorbance (yellow/orange color) indicates free hydrazine presence [1].

Assay Preparation

-

Solubility: 3-chlorobenzyl derivatives are lipophilic. Prepare 10 mM stock solutions in 100% DMSO.

-

Working Concentration: Dilute to < 1% DMSO for cell-based assays to avoid solvent toxicity.

-

MAO Selectivity: When screening for MAO inhibition, test against both MAO-A (substrate: serotonin) and MAO-B (substrate: benzylamine) to determine selectivity ratios [2].[1]

Mechanistic Pathway (Acid Catalysis)[1][14]

Understanding the acid catalysis in Protocol A is vital for troubleshooting unreactive aldehydes.

Caption: Acid-catalyzed mechanism of hydrazone formation. Step 4 is often rate-limiting in electron-poor systems.

References

-

Zhang, X., et al. (2014).[1] "Determination of residual phenylhydrazines in drug substances by high-performance liquid chromatography with pre-column derivatization." Analytical Methods. Available at: [Link]

-

Binda, C., et al. (2008).[1] "Structural and mechanistic studies of arylalkylhydrazine inhibition of human monoamine oxidases A and B." Biochemistry. Available at: [Link]

-

Organic Syntheses. "Benzylhydrazine dihydrochloride and Hydrazone Formation." Org.[1][7][5] Synth. Available at: [Link][1]

-

Telvekar, V. N., et al. (2012).[1] "A review exploring biological activities of hydrazones." Journal of Advanced Pharmaceutical Technology & Research. Available at: [Link]

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: (3-Chlorobenzyl)hydrazine Hydrochloride in Synthesis

Welcome to the technical support center for (3-Chlorobenzyl)hydrazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile reagent. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you mitigate side reactions and optimize your synthetic outcomes. Our approach is grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and experimental success.

I. Understanding the Reactivity of (3-Chlorobenzyl)hydrazine Hydrochloride

(3-Chlorobenzyl)hydrazine hydrochloride is a valuable building block in organic synthesis, primarily utilized for the introduction of the 3-chlorobenzylhydrazinyl moiety. Its reactivity is dominated by the nucleophilic nature of the hydrazine group. However, the presence of the 3-chlorobenzyl substituent and its formulation as a hydrochloride salt introduce specific considerations that are crucial for minimizing side reactions.

The hydrochloride salt enhances the stability and handling of the otherwise reactive free hydrazine. In solution, an equilibrium exists between the protonated and free base forms of the hydrazine. The pH of the reaction medium is therefore a critical parameter influencing its nucleophilicity and the potential for side reactions.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during the use of (3-Chlorobenzyl)hydrazine hydrochloride in synthesis, providing causative explanations and actionable solutions.

Issue 1: Low Yield of the Desired Product

Symptom: The isolated yield of the target compound is significantly lower than expected.

Potential Causes & Solutions:

| Cause | Explanation | Recommended Action |

| Incomplete Deprotonation | The hydrochloride salt requires a base to liberate the free hydrazine, which is the active nucleophile. Insufficient base will result in a low concentration of the reactive species. | Use at least one equivalent of a suitable base (e.g., triethylamine, diisopropylethylamine, or an inorganic base like K₂CO₃) to neutralize the hydrochloride. For sensitive substrates, a weaker base may be necessary, but reaction times may need to be extended. |

| Competing Side Reactions | Formation of azines, over-alkylation, or cyclization products can consume the starting material and reduce the yield of the desired product. | Refer to the specific side reaction sections below for mitigation strategies. Careful control of stoichiometry and reaction conditions is key. |

| Degradation of the Reagent | (3-Chlorobenzyl)hydrazine can degrade, particularly at elevated temperatures or in the presence of oxygen and metal catalysts.[1] | Run reactions under an inert atmosphere (e.g., nitrogen or argon). Use purified, degassed solvents. Avoid high temperatures unless necessary for the reaction. |

| Substrate Instability | The reaction conditions (e.g., basicity, temperature) may be degrading your starting material. | Perform control experiments to assess the stability of your substrate under the reaction conditions in the absence of the hydrazine. If instability is observed, explore milder reaction conditions. |

Issue 2: Formation of a Symmetrical Azine Byproduct

Symptom: A significant amount of a high molecular weight byproduct is observed, often with a C=N-N=C linkage.

Causality: Azine formation occurs when two molecules of a carbonyl compound react with one molecule of hydrazine.[2] This is a common side reaction in the synthesis of hydrazones.

Mitigation Strategies:

-

Control Stoichiometry: Use a slight excess of (3-Chlorobenzyl)hydrazine hydrochloride (e.g., 1.1 to 1.2 equivalents) relative to the carbonyl compound. This favors the formation of the desired hydrazone over the azine.

-

Order of Addition: Add the carbonyl compound slowly to a solution of the hydrazine and base. This maintains a high concentration of the hydrazine relative to the carbonyl compound throughout the reaction.

-

Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of azine formation more than the rate of hydrazone formation.

Workflow for Minimizing Azine Formation

Caption: Decision workflow for minimizing azine byproduct formation.

Issue 3: Over-alkylation or Di-substitution of the Hydrazine

Symptom: Products corresponding to the addition of more than one substrate molecule to the hydrazine moiety are observed.

Causality: The product of the initial reaction (a monosubstituted hydrazine) may still be nucleophilic enough to react with another molecule of the substrate, particularly if the substrate is an alkylating agent.

Mitigation Strategies:

-

Use of a Protecting Group: If feasible, protect one of the nitrogen atoms of the hydrazine before the reaction and deprotect it afterward.

-

Careful Control of Stoichiometry: Use a stoichiometric amount or a slight excess of the hydrazine to minimize the presence of unreacted alkylating agent when the desired product has formed.

-

Milder Reaction Conditions: Lowering the reaction temperature and using a less reactive leaving group on the electrophile can help to control the reaction.

III. Frequently Asked Questions (FAQs)

Q1: How should I store (3-Chlorobenzyl)hydrazine hydrochloride?

A1: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sources of ignition, and incompatible materials such as strong oxidizing agents and strong bases.

Q2: What is the role of the hydrochloride salt?

A2: The hydrochloride salt improves the air stability and handling of the hydrazine. The free base is more susceptible to oxidation and degradation. In a reaction, a base is typically added to liberate the free hydrazine in situ.

Q3: Is (3-Chlorobenzyl)hydrazine hydrochloride stable in acidic and basic conditions?

A3: Hydrazines are generally more stable in acidic conditions due to the protonation of the lone pairs on the nitrogen atoms, which reduces their nucleophilicity and susceptibility to oxidation.[1] In basic conditions, the free hydrazine is more reactive but also more prone to degradation, especially in the presence of air or metal ions.

Q4: Can the chloro-substituent on the benzene ring participate in side reactions?

A4: The chloro-substituent is generally stable under many reaction conditions. However, under harsh conditions, such as high temperatures and the presence of strong nucleophiles or certain metal catalysts, nucleophilic aromatic substitution could potentially occur, though this is not a common side reaction under typical synthetic conditions.

Q5: What are the primary decomposition pathways for this reagent?

A5: Like other hydrazines, (3-Chlorobenzyl)hydrazine can undergo oxidation, especially in the presence of oxygen and metal ions like Cu(II).[1] This can lead to the formation of nitrogen gas and other degradation products. Thermal decomposition at elevated temperatures is also a concern.

IV. Experimental Protocols

Protocol 1: General Procedure for Hydrazone Formation

This protocol provides a general guideline for the reaction of (3-Chlorobenzyl)hydrazine hydrochloride with an aldehyde or ketone.

-

Reaction Setup: To a solution of (3-Chlorobenzyl)hydrazine hydrochloride (1.0 eq.) in a suitable solvent (e.g., ethanol, methanol, or THF) at room temperature, add a base (1.1 eq., e.g., triethylamine). Stir the mixture for 10-15 minutes.

-

Addition of Carbonyl: Slowly add a solution of the aldehyde or ketone (1.0 eq.) in the same solvent to the hydrazine solution over 15-30 minutes.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup and Purification: Once the reaction is complete, remove the solvent under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Hydrazone Formation Workflow

Caption: Step-by-step experimental workflow for hydrazone synthesis.

V. References

-

Organic Chemistry Data. (n.d.). Reduction and Oxidation :: Reductions with Hydrazine. Retrieved from [Link]

-

Moliner, A. M., & Street, J. J. (1989). Decompostion of Hydrazine in Aqueous Solutions. Journal of Environmental Quality, 18(4), 483-487. Retrieved from [Link]

Sources

Overcoming poor reactivity of substituted benzylhydrazines

Status: Operational | Ticket: #BZ-HYD-001 | Topic: Overcoming Poor Reactivity in Substituted Benzylhydrazines

Welcome to the Technical Support Center

User Issue: "My substituted benzylhydrazine is not reacting, decomposing, or yielding the wrong isomer."

Executive Summary:

Benzylhydrazines (

This guide bypasses standard textbook theory to address the practical failure points encountered in drug discovery workflows.

Part 1: Triage – Diagnose Your Failure Mode

Before altering conditions, identify the specific "reactivity" failure using this logic flow.

Figure 1: Diagnostic logic for benzylhydrazine reactivity issues.

Part 2: Technical Deep Dives & Solutions

Module 1: The "Dead" Reagent (Stability & Oxidation)

Symptom: The reaction mixture turns pink, red, or brown immediately upon adding base. Yields are low because the nucleophile degrades before attacking the electrophile.

Root Cause: Free-base benzylhydrazines are highly susceptible to air oxidation, forming azo compounds or hydrazones. Commercial hydrochloride salts are stable, but in situ neutralization often introduces oxygen or generates heat that accelerates degradation.

The Fix: The "Argon-Blanket" Free-Basing Protocol Do not use shelf-stored free base. Generate it in situ strictly under inert conditions.

| Parameter | Recommendation | Why? |

| Source | Use .2HCl or .HCl salts. | Salts prevent oxidation of the hydrazine moiety. |

| Degassing | Sparge solvents with Ar/N2 for 15 min. | Dissolved O2 is enough to initiate radical decomposition. |

| Additives | Ascorbic Acid (1-5 mol%) | Acts as a scavenger for radical oxidants in sensitive couplings. |

Module 2: The "Inert" Nucleophile (Sterics & Electronics)

Symptom: No reaction occurs despite prolonged heating. Common with ortho-substituted benzyl rings (e.g., 2,6-dichlorobenzylhydrazine).

Root Cause:

-

Steric Gating: The ortho-substituents create a "cone of exclusion" around the

nitrogen, blocking approach to electrophiles. -

Electronic Deactivation: Strong EWGs (Nitro, CF3) reduce the nucleophilicity of

via induction (though less than in phenylhydrazines).

The Fix: Catalytic Activation (Buchwald-Hartwig Type)

Standard

Critical Warning: Avoid ligands like NiXantPhos with benzylhydrazines, as they can promote debenzylative coupling (cleaving the C-N bond you want to keep) [2].

Recommended Protocol: Sterically Demanding Coupling

-

Catalyst:

(1-2 mol%) -

Ligand: BrettPhos or RuPhos (High steric tolerance).

-

Base:

(weaker bases fail to deprotonate the hindered NH). -

Solvent:

-Amyl alcohol or Dioxane (100°C).

Module 3: The Regioselectivity Trap ( vs. )

Symptom: You intended to alkylate the terminal amine (

The Science:

- (Internal): Generally more nucleophilic due to the inductive electron donation of the benzyl group (alkyl effect).

- (Terminal): Less hindered, but electronically less enriched.

The Fix: The "Dianion" Switch To force reaction at the specific nitrogen, use the Lithium Dianion Methodology developed by Bredihhin et al. [1]. By treating a Boc-protected hydrazine with 2 equivalents of n-BuLi, you create a dianion where the charge localization directs the electrophile.

Part 3: Validated Experimental Protocols

Protocol A: Selective Alkylation via Dianion Strategy

Best for: Forcing alkylation on the hindered or specific nitrogen.

-

Preparation: Start with

-Boc-benzylhydrazine ( -

Dianion Formation:

-

Dissolve substrate in anhydrous THF under Argon.

-

Cool to -78°C .

-

Add 2.2 equiv of n-BuLi dropwise.

-

Observation: Solution typically turns bright yellow/orange (formation of the dianion species).

-

-

Alkylation:

-

Add 1.05 equiv of the alkyl halide (electrophile).

-

Allow to warm to 0°C (do not heat to reflux immediately).

-

-

Quench: Add saturated

. -

Result: High selectivity for the

-benzyl nitrogen (

Protocol B: "Clean" Free-Basing for Sensitive Couplings

Best for: Preventing "brown gunk" degradation.

-

Weigh Benzylhydrazine·2HCl into a reaction vial.

-

Evacuate and backfill with Argon (3 cycles).

-

Add degassed solvent (MeOH or DMF).

-

Add finely powdered KOH or NaOMe (2.1 equiv) under positive Argon flow.

-

Stir for 10 min at RT. Precipitate (KCl/NaCl) will form.

-

Cannulate the supernatant directly into your electrophile solution. Do not filter through air.

Part 4: Visualizing the Regioselectivity Logic

Understanding where your electrophile will land is critical.

Figure 2: Regioselectivity pathways. Direct alkylation favors N1 due to the inductive effect of the benzyl group.

Part 5: Frequently Asked Questions (FAQ)

Q: Why does my benzylhydrazine turn into a hydrazone before I even add the aldehyde? A: This is "Auto-oxidation." In the presence of air, benzylhydrazines can oxidize to form small amounts of aldehydes (via radical degradation of the benzyl group), which then react with the remaining hydrazine. Solution: Use the HCl salt and rigorous Argon purging.

Q: I'm trying to make an indole via Fischer Synthesis, but the benzylhydrazine won't cyclize.

A: Fischer Indole Synthesis requires the formation of an ene-hydrazine intermediate. If your benzyl ring has ortho-substituents, the steric clash prevents the necessary [3,3]-sigmatropic rearrangement. Solution: Use a Lewis Acid catalyst (